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molecular formula C19H18N2O6 B8777993 N,N'-Bis(2-furylmethoxycarbonyl)-4-methyl-1,3-phenylenediamine CAS No. 60387-39-5

N,N'-Bis(2-furylmethoxycarbonyl)-4-methyl-1,3-phenylenediamine

Cat. No. B8777993
M. Wt: 370.4 g/mol
InChI Key: UOHWXAZJICSLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968092

Procedure details

To a solution of 522 g. (3 moles) of 2,4-toluenediisocyanate in 500 ml. of benzene under a nitrogen atmosphere is added a solution of 588 g. (6 moles) of furfuryl alcohol in 500 ml. of benzene at such a rate as to maintain the temperature below 50°C. The reaction is completed by refluxing for 3 hours (about 80°-90°C.) The reaction mixture is allowed to stand at room temperature overnight, during which time the product diurethane crystallizes. The material is collected by filtration, dried, and pulverized. The yield is 916 g of material (82.5% of theoretical) having a melting point of 154°-156°C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
6 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N:11]=[C:12]=[O:13].[CH2:14]([OH:20])[C:15]1[O:19][CH:18]=[CH:17][CH:16]=1>C1C=CC=CC=1>[C:2]1([CH3:1])[C:3]([NH:11][C:12]([O:20][CH2:14][C:15]2[O:19][CH:18]=[CH:17][CH:16]=2)=[O:13])=[CH:4][C:5]([NH:8][C:9]([O:20][CH2:14][C:15]2[O:19][CH:18]=[CH:17][CH:16]=2)=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Step Two
Name
Quantity
6 mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hours (about 80°-90°C.) The reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the product diurethane crystallizes
FILTRATION
Type
FILTRATION
Details
The material is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C=1(C(=CC(=CC1)NC(=O)OCC1=CC=CO1)NC(=O)OCC1=CC=CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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